2,2-Dihydroperoxypropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc.

2, 2-Dihydroperoxypropane, also known as peroxyacetone, belongs to the class of organic compounds known as organic hydroperoxides. These are organic compounds comprising the hydroperoxide functional group, with the general formula [O-O]2-. 2, 2-Dihydroperoxypropane is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2, 2-dihydroperoxypropane is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Organic Reactions

- 2,2-Dihydroperoxypropane serves as a reagent in various organic reactions. It is particularly useful in the synthesis of geminal dihydroperoxides and other peroxidic compounds. For instance, it has been employed to convert aromatic aldehydes into their corresponding esters through oxidative esterification processes without the need for solvents or metal catalysts .

Polymerization Initiator

- This compound is also utilized as an initiator for polymerization reactions. Organic peroxides like this compound can initiate the polymerization of styrene and other vinyl monomers at low temperatures, contributing to the production of polymers with specific properties .

Material Science

Vulcanization of Rubbers

- In materials science, this compound is applied in the vulcanization process of rubbers. Its ability to generate free radicals upon decomposition makes it an effective cross-linking agent, enhancing the mechanical properties and thermal stability of rubber materials .

Synthesis of Advanced Materials

- The compound has been explored for synthesizing advanced materials, including nanocomposites and functionalized polymers. Its role as a radical initiator allows for controlled polymerization techniques that are crucial in developing materials with tailored functionalities .

Pharmaceutical Applications

Potential Antimicrobial Agent

- Recent studies have indicated that compounds derived from this compound may exhibit antimicrobial properties. Research into cyclic peroxides has shown promising results against various pathogens, suggesting potential applications in pharmaceuticals .

Antimalarial Activity

Case Studies

Analyse Chemischer Reaktionen

Decomposition Pathways

DADP exhibits instability under thermal or acidic conditions:

- Thermal Decomposition : At >50°C, DADP decomposes explosively to acetone and ozone, releasing 2,030°C heat and 80 kbar pressure .

- Acid-Induced Decay : Sulfuric acid residues trapped in DADP crystals lower decomposition thresholds to 50°C, leading to detonation .

- Hydrolytic Breakdown : Water hydrolyzes DADP to acetone and hydrogen peroxide, a reaction exploited in controlled oxidation processes .

Mechanistic Insight :

- Protonation of peroxide oxygen by acid.

- O–O bond cleavage generates acetone and hydroperoxy radicals.

- Radical recombination or further decomposition .

Epoxidation

DADP-derived urea complexes (e.g., UDHPP) epoxidize α,β-unsaturated ketones and alkenes under mild conditions:

Sulfide Oxidation

- Sulfoxides/Sulfones : DADP oxidizes sulfides to sulfoxides (80–95% yield) and sulfones (50–75% yield) selectively via controlled stoichiometry .

Oxidative Esterification/Amidation

- Esterification : Benzaldehyde converts to methyl benzoate (85% yield) using DADP and methanol .

- Amidation : Aromatic aldehydes form amides with NH₄OAc in 70–90% yield .

Table 2: Key Oxidation Reactions Using DADP Derivatives

Mechanistic Studies

- Lewis Acid Interactions : SnCl₄ or TiCl₄ catalyze DADP’s heterolysis, forming hydroperoxycarbenium ions that react with alkenes to yield 1,2-dioxolanes .

- NMR Monitoring : Real-time ¹H/¹³C NMR studies reveal intermediates like 2-hydroxy-2-hydroperoxypropane during DADP synthesis .

Comparative Stability

DADP is less stable than TATP but more stable than linear peroxides. Key stability factors:

- Crystallinity : UDHPP (urea-DADP adduct) enhances stability, enabling safer handling .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) retard decomposition .

Industrial Relevance

DADP’s high oxygen content (≈42%) makes it valuable in:

Eigenschaften

CAS-Nummer |

1336-17-0 |

|---|---|

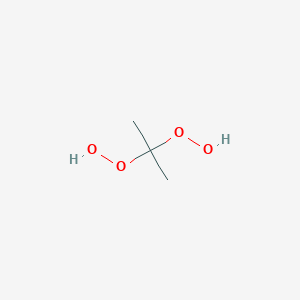

Molekularformel |

C3H8O4 |

Molekulargewicht |

108.09 g/mol |

IUPAC-Name |

2,2-dihydroperoxypropane |

InChI |

InChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3 |

InChI-Schlüssel |

XJHMOGCOFPLTNG-UHFFFAOYSA-N |

SMILES |

CC(C)(OO)OO |

Kanonische SMILES |

CC(C)(OO)OO |

Key on ui other cas no. |

1336-17-0 2614-76-8 |

Physikalische Beschreibung |

This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc. |

Synonyme |

ACETONEPEROXIDES |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.